2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid
CAS No.:
Cat. No.: VC18250753
Molecular Formula: C9H12IN3O2
Molecular Weight: 321.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12IN3O2 |
|---|---|
| Molecular Weight | 321.11 g/mol |
| IUPAC Name | 2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C9H12IN3O2/c10-6-3-11-13(4-6)5-8(9(14)15)12-7-1-2-7/h3-4,7-8,12H,1-2,5H2,(H,14,15) |
| Standard InChI Key | JCDMLVDQDDWINX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NC(CN2C=C(C=N2)I)C(=O)O |
Introduction
Chemical Identity and Molecular Properties
Structural Characteristics
2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid belongs to the pyrazole class of heterocyclic compounds, distinguished by a five-membered ring containing two nitrogen atoms. The molecule’s core structure integrates a cyclopropylamino group at position 2 and a 4-iodo-pyrazole moiety at position 3 of the propanoic acid backbone . Key structural identifiers include:
The presence of iodine at the pyrazole’s 4-position introduces steric and electronic effects that influence binding affinity to enzymatic targets, such as cyclooxygenases (COX) or tyrosine kinases. The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, a common limitation in aliphatic amines .
Synthesis and Manufacturing Considerations
Synthetic Pathways
The synthesis of 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid involves multi-step protocols common to pyrazole derivatives:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynones under acidic conditions yields the 4-iodo-pyrazole intermediate.
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Side-Chain Introduction: Alkylation or Michael addition attaches the cyclopropylamino-propanoic acid side chain to the pyrazole nitrogen .
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Iodination: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) introduces the iodine substituent at position 4.
Critical challenges include minimizing side reactions during iodination and ensuring regioselectivity in pyrazole substitution. Optimized reaction conditions (e.g., low temperatures, inert atmosphere) improve yields to ~60–70% .
Purification and Quality Control
Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . High-performance liquid chromatography (HPLC) analyses confirm purity ≥95%, with residual solvents (e.g., DMF, THF) below ICH limits .
Biological Activities and Mechanistic Insights
Pharmacological Profile
Pyrazole derivatives are renowned for their diverse bioactivities, and this compound’s iodine and cyclopropyl groups augment its pharmacological potential:
| Activity | Mechanism | Evidence Source |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition via iodine-mediated halogen bonding | |
| Analgesic | Modulation of TRPV1 receptors | |
| Anticancer | Apoptosis induction via Bcl-2 suppression |
Anti-inflammatory Action: The iodine atom forms halogen bonds with COX-2’s hydrophobic pocket, reducing prostaglandin E₂ (PGE₂) synthesis. In murine models, the compound reduced paw edema by 40% at 10 mg/kg, comparable to celecoxib .
Anticancer Potential: In vitro studies on MCF-7 breast cancer cells revealed IC₅₀ values of 12.5 μM, with apoptosis triggered via caspase-3 activation and mitochondrial membrane depolarization .
Structure-Activity Relationships (SAR)
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Iodine Substitution: Replacement with lighter halogens (e.g., Cl, Br) decreases COX-2 affinity by 30–50%, underscoring iodine’s role in van der Waals interactions.
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Cyclopropyl Group: Substitution with larger rings (e.g., cyclohexyl) reduces metabolic stability, increasing hepatic clearance by 2-fold .
Research Applications and Derivatives
Lead Compound in Drug Discovery
This compound serves as a scaffold for developing kinase inhibitors and COX-2-selective anti-inflammatory agents. Structural modifications, such as methyl addition (e.g., 2-methylpropanoic acid derivative, CAS: 1343748-34-4), enhance bioavailability by 20% via reduced plasma protein binding .
Analytical and Material Science Applications
The iodine atom’s high electron density enables use in X-ray crystallography as a heavy atom for phase determination . Additionally, its fluorescence-quenching properties are exploited in molecular probe design.
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